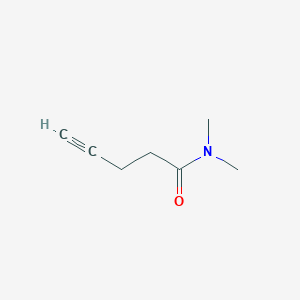

n,n-Dimethylpent-4-ynamide

Description

Ynamides as Electrophilic and Nucleophilic Synthons in Organic Synthesis

Ynamides are characterized by a carbon-carbon triple bond directly attached to a nitrogen atom that is part of an amide, sulfonamide, or other electron-accepting group. This arrangement results in a significant polarization of the alkyne. The nitrogen atom's lone pair of electrons donates into the alkyne, rendering the β-carbon nucleophilic. Conversely, the electron-withdrawing group on the nitrogen atom enhances the electrophilicity of the α-carbon. This dual electronic character allows ynamides to function as both electrophilic and nucleophilic synthons, a versatility that is highly prized in organic synthesis. ntu.edu.sgrsc.orggoogle.comorgsyn.orgrsc.org

The reactivity of ynamides can be finely tuned by modulating the nature of the electron-withdrawing group on the nitrogen atom. ntu.edu.sgrsc.orggoogle.com This tunability allows chemists to control whether the ynamide will react as a nucleophile or an electrophile in a given chemical transformation, expanding their synthetic utility. ntu.edu.sgrsc.orggoogle.com

Significance of the Ynamide Functional Group in Enabling Novel Chemical Transformations

The unique electronic properties of the ynamide functional group have led to the development of a vast array of novel chemical transformations. ntu.edu.sgrsc.orgamazonaws.com Ynamides have been successfully employed in a variety of reactions, including:

Ring-forming transformations: Ynamides are powerful building blocks for the synthesis of nitrogen-containing heterocycles, which are common motifs in natural products and pharmaceuticals. ntu.edu.sgrsc.orgamazonaws.com

Cycloaddition reactions: They readily participate in cycloaddition reactions, providing access to a diverse range of cyclic and polycyclic structures. ntu.edu.sgrsc.orgrsc.org

Transition metal-catalyzed reactions: Ynamides are excellent substrates in reactions catalyzed by transition metals like gold, copper, and palladium, enabling the formation of complex molecular architectures. rsc.orgamazonaws.comnih.gov

Rearrangements and tandem reactions: The reactivity of ynamides can initiate cascades of reactions, leading to the rapid construction of intricate molecular frameworks. ntu.edu.sgrsc.orgnih.gov

These transformations often proceed with high regioselectivity and stereoselectivity, underscoring the importance of the ynamide functional group in modern synthetic chemistry. orgsyn.org

Contextualizing N,N-Dimethylpent-4-ynamide as a Prototypical Alkynamide Substrate

This compound serves as a classic example of a simple, yet versatile, alkynamide substrate. Its structure, featuring a terminal alkyne and a dimethylamide group, makes it an ideal model for studying the fundamental reactivity of ynamides. Research has demonstrated its utility as a starting material in various synthetic applications. For instance, it has been used in the synthesis of more complex molecules, highlighting its role as a valuable building block. google.com The synthesis of this compound itself can be achieved from pent-4-ynoic acid. google.com Its participation in reactions showcases the characteristic reactivity of ynamides, solidifying its position as a prototypical substrate in the field.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 53101-20-5 |

| Molecular Formula | C7H11NO |

| Molecular Weight | 125.17 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CN(C)C(=O)CCC#C |

| InChI Key | YFYSMOHZDAWQHM-UHFFFAOYSA-N |

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

N,N-dimethylpent-4-ynamide |

InChI |

InChI=1S/C7H11NO/c1-4-5-6-7(9)8(2)3/h1H,5-6H2,2-3H3 |

InChI Key |

YFYSMOHZDAWQHM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CCC#C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of N,n Dimethylpent 4 Ynamide

Cycloaddition Reactions of Ynamides

Ynamides are valuable building blocks in organic synthesis, readily participating in a variety of cycloaddition reactions to construct complex carbo- and heterocyclic scaffolds. brad.ac.uk Their ambiphilic nature allows them to react as either the nucleophilic or electrophilic component, leading to a wide array of annulation pathways.

The [2+2] cycloaddition of ynamides provides an effective route to functionalized aminocyclobutene derivatives, which are valuable motifs in medicinal chemistry. These reactions can be promoted thermally or by using a catalyst.

Metal-free, thermally induced intermolecular self-cycloadditions of N-aryl-substituted terminal ynamides have been shown to produce aminocyclobutenes in good to excellent yields. researchgate.netrsc.org In a different approach, the Ficini reaction, a type of [2+2] cycloaddition, can be catalyzed by the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, to react ynamides with acrylates, affording stable tri-substituted aminocyclobutenes. researchgate.net Furthermore, platinum(II) chloride has been used to catalyze the cycloisomerization of ene-ynamides, which proceeds through a [2+2] cycloaddition mechanism to form bicyclic cyclobutenyl products. bohrium.com While specific studies on N,N-Dimethylpent-4-ynamide were not detailed, the reactivity of its core ynamide functional group is central to these transformations.

Table 1: Examples of [2+2] Cycloaddition Reactions of Ynamides This table is interactive. Click on the headers to sort the data.

| Ynamide Reactant | Reaction Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Aryl Terminal Ynamide | Self-cycloaddition | Thermal, Solvent-free | Aminocyclobutene | rsc.org |

| Ynamide | Acrylate | B(C₆F₅)₃ | Tri-substituted Aminocyclobutene | researchgate.net |

| Ene-ynamide | Intramolecular alkene | PtCl₂ | Bicyclic Cyclobutene (B1205218) | bohrium.com |

[3+2] cycloaddition reactions are powerful methods for the synthesis of five-membered heterocyclic rings. Ynamides are excellent substrates in these transformations, particularly in the context of azide-alkyne cycloadditions, which have become cornerstone reactions in chemical synthesis, famously known as "click chemistry".

The Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a highly regioselective reaction that exclusively yields 1,5-disubstituted 1,2,3-triazoles. researchgate.netacs.orgnih.gov This outcome is complementary to the copper-catalyzed variant, which produces the 1,4-regioisomer. acs.org The reaction is typically catalyzed by ruthenium(II) complexes bearing a pentamethylcyclopentadienyl (Cp*) ligand, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄. nih.govorganic-chemistry.org

The mechanism is proposed to proceed through the oxidative coupling of the azide (B81097) and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.gov Subsequent reductive elimination releases the 1,5-triazole product and regenerates the catalyst. nih.gov Ynamides have proven to be highly effective substrates in RuAAC, reacting with a broad range of organic azides under mild conditions to afford 5-amido-1,5-disubstituted-1,2,3-triazoles with complete regioselectivity. acs.orgmdpi.comcore.ac.uk

Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with Ynamides This table is interactive. Click on the headers to sort the data.

| Ynamide Substrate | Azide Substrate | Catalyst | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| N-benzyl-N-tosyl ynamide | Benzyl azide | Cp*RuCl(PPh₃)₂ | 1-benzyl-5-(N-benzyl-N-tosylamido)-1H-1,2,3-triazole | 1,5-disubstituted | acs.orgmdpi.com |

| N-benzyl-N-tosyl ynamide | Various functionalized azides | Cp*RuCl(PPh₃)₂ | Corresponding 5-amido-1,2,3-triazoles | Exclusive 1,5-isomer | acs.orgcore.ac.uk |

| Methyl N-Boc-aminopropiolate | Various azides | [Cp*RuCl]₄ | N-Boc-5-aminotriazoles | 1,5-disubstituted | core.ac.uk |

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, celebrated for its high efficiency, mild reaction conditions, and exceptional regioselectivity for the formation of 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.gov The reaction mechanism is fundamentally different from RuAAC and is widely accepted to involve the formation of a copper(I) acetylide species from the terminal alkyne. nih.gov This intermediate then reacts with the azide to form the 1,4-triazole product. nih.gov

Ynamides can also be employed as the alkyne component in CuAAC reactions. This allows for the synthesis of 4-amido-1,4-disubstituted-1,2,3-triazoles, providing a regiocomplementary approach to the RuAAC method. For example, an efficient copper-catalyzed cascade cyclization of azide-ynamides has been developed to generate polycyclic N-heterocycles. researchgate.net Additionally, CuAAC has been utilized in late-stage diversification strategies to synthesize complex ynamides bearing various substituents. rsc.org

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ynamides This table is interactive. Click on the headers to sort the data.

| Ynamide Type | Azide Type | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Azide-ynamide (intramolecular) | Internal azide | BOX-Cu complexes | Polycyclic N-heterocycles | researchgate.net |

| Terminal Alkyne-Ynamide | Various azides | Copper(I) | 1,4-disubstituted 1,2,3-triazole | rsc.org |

| Ynamine | Azide | Copper(II) acetate | 1,4-triazole | ed.ac.uk |

Ynamides can participate in [4+1] annulation reactions to construct five-membered rings. An efficient protocol for this transformation involves the copper-catalyzed formal [4+1] annulation of N-propargyl ynamides with diketones. rsc.orgrsc.org This reaction proceeds under mild conditions and provides an atom-economical pathway to valuable pyrrole-substituted dioxoles. rsc.org The key mechanistic feature of this transformation is the involvement of a vinyl cation intermediate generated from the ynamide. rsc.org This demonstrates the ability of the ynamide scaffold to act as a two-atom component in cycloadditions where its partner provides the four-atom framework.

[4+2] annulations, including the Diels-Alder reaction, are among the most powerful reactions for synthesizing six-membered rings. Ynamides have been extensively used as dienophiles or as two-atom components in these reactions to build a variety of important heterocyclic structures, such as quinolines and pyridines. organic-chemistry.orgrsc.org

A range of catalytic systems have been developed to facilitate these transformations. A metal-free approach using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst enables the [4+2] annulation of ynamides with β-(2-aminophenyl)-α,β-ynones to furnish 2-aminoquinolines. organic-chemistry.orgacs.org Similarly, TMSOTf combined with triflic acid (TfOH) can catalyze the intermolecular self-cycloaddition of N-aryl ynamides to yield 4-aminoquinolines. researchgate.netrsc.org Transition metals are also effective catalysts; gold(I) complexes catalyze the [4+2] annulation of 3-en-1-ynamides with isoxazoles to give substituted pyridines, while inexpensive zinc chloride (ZnCl₂) can be used for the annulation of 2-aminoarylnitriles with ynamides to access polysubstituted quinolines. rsc.orgscilit.com

Table 4: Examples of [4+2] Annulation Reactions of Ynamides This table is interactive. Click on the headers to sort the data.

| Ynamide Reactant | Reaction Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ynamide | β-(2-Aminophenyl)-α,β-ynone | TMSOTf | 2-Aminoquinoline | organic-chemistry.orgacs.org |

| N-Aryl Ynamide | Self-cycloaddition | TMSOTf / TfOH | 4-Aminoquinoline | researchgate.netrsc.org |

| 3-en-1-ynamide | Isoxazole | Au(I) / Zn(II) | Substituted Pyridine | rsc.org |

| Ynamide | 2-Aminoarylnitrile | ZnCl₂ | Polysubstituted Quinoline (B57606) | scilit.com |

Intramolecular Cycloadditions in Ynamide Frameworks

Ynamides are versatile substrates for intramolecular cycloaddition reactions, leading to the formation of diverse heterocyclic structures. One significant transformation is the inverse electron-demand Diels-Alder reaction, where ynamides can function as electron-rich dienophiles. rsc.org For instance, the intramolecular [4+2] cycloaddition of ynamides with pyrimidines, followed by a retro-[4+2] cycloaddition, has been developed to synthesize structurally complex polycyclic and spiro-4-aminopyridines. rsc.org This sequence highlights the capability of the ynamide's electron-rich alkyne to participate in cycloadditions that are typically challenging for standard alkynes. rsc.org

Another type of intramolecular cycloaddition observed in ynamide frameworks is ring-closing metathesis. For example, treatment of a suitable ynamide with a metathesis catalyst can initiate an intramolecular reaction to produce bicyclic dienamides. rsc.org These reactions demonstrate the utility of ynamides in constructing complex molecular architectures through the strategic formation of new rings. rsc.org

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule across the carbon-carbon triple bond of the ynamide. These reactions are of significant interest as they provide a direct and atom-economical route to a wide array of functionalized enamides, which are valuable building blocks in organic synthesis. rsc.org

The hydroamination of ynamides, the addition of an N-H bond across the alkyne, is a powerful method for the synthesis of substituted ethene-1,1-diamines. cancer.gov Nickel-catalyzed hydroamination of ynamides with secondary amines has been shown to proceed with excellent regioselectivity and good functional group tolerance. cancer.gov This method provides a direct route to 1,1-diaminoalkene structures, which are important motifs in medicinal chemistry. cancer.govnih.gov The reaction is generally atom-economical and represents a straightforward approach to complex nitrogen-containing molecules. acs.org

Table 1: Nickel-Catalyzed Hydroamination of Ynamides with Secondary Amines. cancer.gov

| Ynamide Substrate | Secondary Amine | Product | Yield (%) |

| General Ynamide | Aryl Amine | Ethene-1,1-diamine | Moderate to Excellent |

This table summarizes the general outcome of the nickel-catalyzed hydroamination of ynamides, demonstrating its utility in generating substituted ethene-1,1-diamines.

Hydrocarboxylation of ynamides involves the addition of a carboxyl group and a hydrogen atom across the triple bond. Nickel-catalyzed hydrocarboxylation of ynamides using carbon dioxide (CO2) and water (H2O) has been developed to produce α-amino-α,β-unsaturated esters with high regioselectivity. rsc.orgrsc.orgcancer.gov This reaction is noteworthy as the selective α-carboxylation is contrary to the expected electronic bias of ynamides, which would typically favor β-carboxylation. rsc.orgrsc.orgcancer.gov The regiochemical outcome can be influenced by the catalytic system employed. For instance, while a catalytic amount of a nickel complex in the presence of zinc and magnesium bromide leads to α-carboxylation, the use of a stoichiometric amount of a Ni(0) complex can result in the exclusive formation of the β-carboxylated product. rsc.orgrsc.orgsorbonne-universite.fr

A nickel-catalyzed β-selective hydrocarboxylation of ynamides has also been developed using diethylzinc (B1219324) as a reductant in the presence of a magnesium salt. thieme-connect.com This method utilizes the air-stable and less expensive bis(acetylacetonato)nickel(II) as the catalyst. thieme-connect.com

Table 2: Regioselectivity in Nickel-Catalyzed Hydrocarboxylation of Ynamides. rsc.orgrsc.orgsorbonne-universite.frthieme-connect.com

| Catalyst System | Reductant/Additive | Major Product |

| Ni(II) salt (catalytic) | Zn, MgBr2, H2O | α-carboxylated enamide |

| Ni(0) complex (stoichiometric) | - | β-carboxylated enamide |

| Ni(acac)2 (catalytic) | Et2Zn, Mg salt | β-carboxylated enamide |

This table illustrates how the choice of catalyst and additives can control the regioselectivity of the hydrocarboxylation of ynamides.

The hydrofluorination of ynamides provides access to valuable α-fluoroenamides. A highly regio- and stereoselective trans-hydrofluorination of various ynamides has been achieved using an (IPr)CuF catalyst (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). beilstein-journals.org This reaction yields (Z)-α-fluoroenamides in moderate to excellent yields. beilstein-journals.org The regioselectivity of this copper-catalyzed reaction is notably opposite to that observed with a (Ph3P)3CuF catalyst. beilstein-journals.org While the prompt mentions hydrofluorination of electron-deficient alkynes, ynamides are considered electron-rich, and their hydrofluorination proceeds efficiently under these tailored catalytic conditions. thieme-connect.combeilstein-journals.org

Hydroalkoxylation, the addition of an alcohol across the alkyne, is another important hydrofunctionalization reaction of ynamides. This transformation can be catalyzed by various transition metals and is a key step in the synthesis of various organic molecules. For instance, a gold(I)-catalyzed intramolecular hydroalkoxylation followed by a Claisen rearrangement has been utilized in the synthesis of complex amides. rsc.org The development of efficient hydroalkoxylation methods for ynamides expands their synthetic utility, providing access to functionalized enamides and their derivatives. researchgate.net

Metal-Catalyzed Transformations

This compound and other ynamides are excellent substrates for a wide range of metal-catalyzed transformations beyond hydrofunctionalization. The unique electronic properties of the ynamide functional group allow for high regioselectivity in these reactions. rsc.org

Transition metals such as palladium, copper, gold, and rhodium are frequently employed to catalyze reactions of ynamides. rsc.org For example, copper(I)-catalyzed addition of a terminal butynamide to an aldimine is a key step in a one-pot synthesis of quinolines. researchgate.net

Palladium catalysts are effective for various transformations, including the cycloisomerization of alkynoic acid derivatives. chemrxiv.org Palladium-catalyzed reactions of ynamides can lead to the formation of complex heterocyclic structures and functionalized enamides.

Rhodium catalysts have been used for the [2+2+2] cyclotrimerization of yndiamides with alkynes to produce 7-aminoindolines and bicyclic 1,2-dianiline derivatives with high regioselectivity. nih.gov

Iron catalysis has also been explored, for instance, in the peroxidation-carbamoylation of alkenes, which can involve related amide structures. sorbonne-universite.fr Furthermore, copper(II)-catalyzed β-borylation of alkynamides provides a route to (Z)-β-boryl enamides, which are versatile synthetic intermediates.

Table 3: Examples of Metal-Catalyzed Transformations of Ynamides

| Metal Catalyst | Reaction Type | Product Type |

| Copper(I) | Addition to aldimine | Quinolines researchgate.net |

| Palladium(II) | Cycloisomerization | Enol-lactones chemrxiv.org |

| Rhodium | [2+2+2] Cyclotrimerization | 7-Aminoindolines nih.gov |

| Copper(II) | β-Borylation | (Z)-β-Boryl enamides |

This table provides a summary of various metal-catalyzed transformations involving ynamides, showcasing their versatility in organic synthesis.

Gold-Catalyzed Reactions (e.g., Formation of 4-Aminooxazoles)

Gold catalysts, particularly gold(I) complexes, are highly effective in activating the triple bond of ynamides towards nucleophilic attack. This has been exploited in the synthesis of various heterocyclic compounds. A notable application is the gold-catalyzed formal [3+2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles. organic-chemistry.org This reaction provides a regioselective route to highly functionalized 4-aminoimidazoles. organic-chemistry.org The proposed mechanism involves the formation of an α-imino gold carbene intermediate, which then undergoes cyclization. organic-chemistry.org

In a related transformation, gold catalysis can be used to synthesize oxazoles. While the direct formation of 4-aminooxazoles from this compound is a plausible transformation, specific examples in the literature directly employing this substrate are less common than for other ynamides. However, the general reactivity pattern of ynamides in gold-catalyzed reactions with nitrones or other oxygen-atom transfer reagents supports the feasibility of such a synthesis. nih.gov The reaction would likely proceed through the initial formation of a gold-activated ynamide, followed by nucleophilic attack and subsequent cyclization.

Table 1: Gold-Catalyzed Reactions of Ynamides

| Reaction Type | Reactant with Ynamide | Product | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Formal [3+2] Cycloaddition | 4,5-Dihydro-1,2,4-oxadiazoles | Functionalized 4-aminoimidazoles | Formation of an α-imino gold carbene intermediate | organic-chemistry.org |

| Oxygen Atom Transfer | Nitrones, Sulfoxides, Pyridine N-oxides | Various N-heterocycles | Gold-activated ynamide susceptible to nucleophilic attack | nih.gov |

Copper-Catalyzed Reactions (e.g., Aldimine Additions, Diyne Cyclization)

Copper catalysis offers a cost-effective and versatile platform for ynamide functionalization. Copper-catalyzed reactions of ynamides include cross-coupling, cycloadditions, and hydrofunctionalization reactions. ulb.ac.bersc.orgnih.gov

One significant application is the copper-catalyzed addition of ynamides to aldimines. For instance, the reaction of N,N-dialkyl-substituted ynamides with N-benzylideneaniline in the presence of a copper(I) chloride and silver triflate catalytic system leads to the formation of β-amino-α,β-unsaturated amides. acs.org This transformation is proposed to proceed through the formation of a copper acetylide intermediate which then adds to the aldimine.

Copper catalysts are also employed in the cyclization of diynes. While direct examples with this compound are not explicitly detailed, the general methodology for copper-catalyzed diyne cyclizations is well-established and could likely be applied. These reactions often proceed via oxidative coupling mechanisms to generate cyclic structures.

Furthermore, copper(I) has been shown to catalyze the trans-selective hydroboration of ynamides with N-heterocyclic carbene boranes, yielding trans-boryl enamides. nih.gov This radical-mediated process demonstrates the ability of copper to engage in single-electron transfer pathways with ynamides. nih.gov

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been successfully applied to the coupling of ynamides. thieme-connect.de Palladium-catalyzed reactions of ynamides often involve the formation of ynamido-palladium intermediates, which can undergo various transformations. nih.gov

A key application is the palladium-catalyzed cross-coupling of N-allyl ynamides with amines to synthesize amidines. nih.gov This reaction proceeds through a palladium-catalyzed N-to-C allyl transfer via an ynamido-π-allyl complex. nih.gov While this specific example uses an N-allyl ynamide, it highlights the potential for palladium to mediate transformations at the ynamide nitrogen.

Palladium-catalyzed C-H activation and cross-coupling reactions are also prevalent, though their application directly to this compound is less documented. rsc.org However, the general principles of these reactions, such as the Sonogashira coupling, suggest that this compound could serve as a coupling partner with aryl halides to form more complex structures. mdpi.com

Ruthenium-Catalyzed Cycloadditions

Ruthenium catalysts have proven effective in mediating cycloaddition reactions involving ynamides. nih.gov One of the prominent examples is the [2+2] cycloaddition between ynamides and norbornene, which yields cyclobutene adducts in good yields. nih.gov This reaction demonstrates the compatibility of the ynamide functionality with ruthenium-catalyzed cycloaddition conditions. nih.gov

Ruthenium has also been utilized in formal dehydrative [4+2] cycloadditions of enamides and alkynes to construct highly substituted pyridines. pku.edu.cn Although this example involves enamides, the underlying principle of ruthenium-catalyzed C-H activation and subsequent annulation could potentially be extended to ynamide systems. The mechanism is thought to involve the formation of a ruthenacycle intermediate followed by alkyne insertion. pku.edu.cn

Table 2: Ruthenium-Catalyzed Reactions of Ynamides

| Reaction Type | Reactants | Product | Catalyst System | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | Ynamide and Norbornene | Cyclobutene cycloadduct | Ruthenium catalyst | nih.gov |

| Formal [4+2] Cycloaddition | Enamide and Alkyne | Highly substituted pyridine | Ruthenium catalyst | pku.edu.cn |

Cobalt-Catalyzed Polycyclizations

Cobalt catalysis has emerged as a powerful tool for the construction of complex polycyclic frameworks. In the context of ynamide chemistry, cobalt has been utilized for carbozincation reactions. organic-chemistry.org A cobalt-catalyzed carbozincation of ynamides with organozinc reagents provides a regio- and stereoselective route to 3-aryl enamides. organic-chemistry.org This reaction proceeds under mild conditions and exhibits good functional group tolerance. organic-chemistry.org The proposed mechanism involves the syn-1,2-addition of the organozinc reagent across the ynamide triple bond, mediated by a cobalt complex. organic-chemistry.org

While the term "polycyclization" might not be the most accurate descriptor for this specific reaction, the resulting enamides are valuable precursors for further cyclization reactions, thus enabling the synthesis of polycyclic structures. For example, the use of ortho-substituted arylzinc reagents in this reaction can lead to the formation of 3,5-disubstituted oxazolone (B7731731) frameworks. organic-chemistry.org

Radical Mediated Reactions

In addition to ionic pathways, ynamides can also participate in radical reactions. The electron-rich nature of the ynamide triple bond makes it susceptible to attack by radical species. nih.gov

Peroxidation-Carbamoylation of Alkenes with Formamides

A notable radical-mediated reaction involving a derivative of this compound is the iron-catalyzed three-component coupling of an alkene, tert-butyl hydroperoxide (TBHP), and a formamide (B127407) to produce β-peroxy amides. ntu.edu.sg In this process, an aminocarbonyl radical is generated from the formamide, which then adds to the alkene. The resulting radical intermediate is subsequently trapped by a peroxyl radical. ntu.edu.sg While the specific substrate used was 3-(tert-butylperoxy)-5-(4-fluorophenyl)-N,N-dimethylpent-4-ynamide, this reaction highlights the potential for the amide functionality of ynamide derivatives to participate in radical carbamoylation reactions. ntu.edu.sg The resulting β-peroxy amides are versatile synthetic intermediates that can be converted to other valuable compounds such as β-hydroxy amides and β-keto amides. ntu.edu.sg

Radical Cyclizations

The reactivity of ynamides, including this compound, in radical transformations has been an area of growing interest. While ionic pathways have been extensively studied, radical reactions offer complementary and powerful methods for constructing nitrogen-containing heterocycles. ulb.ac.benih.gov Radical cyclizations of ynamides are particularly noteworthy for their high degree of regio- and stereoselectivity. ulb.ac.be

The general mechanism for the radical cyclization of an N-substituted ynamide involves the addition of a radical species to the carbon-carbon triple bond. For ynamides tethered to a radical precursor, such as an alkyl halide, an intramolecular cyclization can be initiated. The cyclization typically proceeds via a 5-exo-dig pathway, which is kinetically favored, to generate a vinyl radical intermediate. This intermediate is then trapped to yield the final heterocyclic product. nih.gov

In a representative transformation, an ynamide bearing an N-iodopropyl substituent can be treated with tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction smoothly produces the corresponding 2-arylidene-pyrrolidine in good to excellent yields. ulb.ac.be The exocyclic double bond formed in this process is highly functionalizable, serving as a versatile anchor for further chemical diversification. ulb.ac.be This methodology has been extended to the synthesis of various other nitrogen heterocycles, including piperidines and azepanes. ulb.ac.be

| Reactant (Hypothetical) | Conditions | Product | Yield | Reference |

| N-(3-iodopropyl)-N-methylpent-4-ynamide | Bu₃SnH, AIBN (cat.), Toluene, 80 °C | 1-methyl-2-(prop-1-en-2-yl)pyrrolidine | Good-Excellent | ulb.ac.be |

Rearrangement Reactions

Base-Induced Isomerization

While the base-catalyzed isomerization of propargyl amides is a common method for the synthesis of ynamides, the isomerization of ynamides into other structures is also a significant reaction class. acs.orgbeilstein-journals.org Studies have shown that ynamides can undergo isomerization to form more stable conjugated systems, such as 1-amido-1,3-dienes. This transformation can be effectively catalyzed by phosphines or gold complexes. nih.govresearchgate.net

Using designed biphenyl-2-ylphosphine ligands functionalized with remote basic groups, N-alkynyl-o-nosylamides can be converted directly into (1E,3E)-1-amido-1,3-dienes with excellent diastereoselectivity under gold catalysis. nih.gov Phosphine catalysis can also mediate the hydroboration of ynamides to produce (Z)-β-borylenamides, which involves a zwitterionic vinylphosphonium intermediate. researchgate.netrsc.org In the absence of a trapping reagent, phosphines can catalyze the isomerization of ynamides to conjugated dienamides. murraystate.edu This reactivity highlights the ability of the ynamide functional group to rearrange into valuable conjugated structures suitable for further transformations like Diels-Alder reactions.

| Substrate Type | Catalyst/Reagent | Product Type | Selectivity | Reference |

| N-Alkynyl-o-nosylamide | Au(I) / Bifunctional Phosphine | (1E,3E)-1-Amido-1,3-diene | Excellent Diastereoselectivity | nih.gov |

| Ynamide | Tri-n-butyl phosphine, Pinacolborane | (Z)-β-Borylenamide | High Regio- and Stereoselectivity | rsc.org |

Sigmatropic Rearrangements (e.g.,researchgate.netresearchgate.net-Sigmatropic)

Sigmatropic rearrangements represent a powerful class of pericyclic reactions for carbon-carbon and carbon-heteroatom bond formation. Ynamides are excellent substrates for these transformations, particularly researchgate.netnih.gov- and researchgate.netresearchgate.net-sigmatropic rearrangements. nih.govnih.gov

The researchgate.netresearchgate.net-sigmatropic rearrangement, specifically the aza-Claisen rearrangement, is a well-documented reaction for N-allyl ynamides. nih.govnih.govthieme-connect.com This thermal or metal-catalyzed process involves the concerted reorganization of a 1,5-diene system containing a nitrogen atom, leading to the formation of a γ,δ-unsaturated imidate or related structures. The reaction proceeds through a ketenimine intermediate which can be trapped by nucleophiles like alcohols. nih.govthieme-connect.com For example, heating an N-allyl ynamide in the presence of an alcohol solvent can produce α-allyl imidates. nih.gov This rearrangement can also be part of a tandem sequence; a subsequent Overman rearrangement of the resulting diallyl imidate can be catalyzed by palladium chloride to furnish complex amide structures. nih.gov

Gold-catalyzed processes involving ynamides can also proceed through sigmatropic rearrangements. rsc.org A gold-catalyzed cascade reaction can generate sulfur-substituted quaternary carbons through a researchgate.netnih.gov-sigmatropic rearrangement of an in situ-formed allyl sulfonium (B1226848) ylide. rsc.org Similarly, a copper-catalyzed reaction of azide-ynamides can proceed via a researchgate.netnih.gov-sigmatropic rearrangement of a selenium ylide to form tricyclic heterocycles. acs.orgfigshare.com

| Rearrangement Type | Substrate | Conditions | Intermediate/Product | Reference |

| 3-Aza-Claisen | N-Allyl Ynamide | Heat, Alcohol (solvent) | Ketenimine / α-Allyl Imidate | nih.gov |

| researchgate.netnih.gov-Sigmatropic | Ynamide, Allyl Sulfide | Au(I) catalyst, Oxidant | Allyl Sulfonium Ylide | rsc.org |

| researchgate.netnih.gov-Sigmatropic | Azide-Ynamide, Selenide | Cu(I) catalyst | Selenium Ylide | acs.org |

Dyotropic Rearrangements

A dyotropic rearrangement is a pericyclic process in which two sigma bonds simultaneously migrate intramolecularly. wikipedia.org This reaction class is categorized into two types: Type I, where the migrating groups exchange positions, and Type II, where they migrate to new positions without a direct swap. wikipedia.org While dyotropic rearrangements have been identified as key steps in the synthesis of complex natural products and other transformations, their application to ynamides is not widely reported in the literature. thieme-connect.dersc.org Research has described dyotropic rearrangements in related amide systems, such as the transformation of a silylated amide into a Z-enamide upon heating, but specific examples involving the ynamide functional group of this compound are scarce. thieme-connect.de The development of dyotropic rearrangements involving ynamides remains an area for future investigation.

Amide Bond Formation Reactions Mediated by Ynamides

A significant application of ynamides, including this compound, is their use as coupling reagents for the formation of other amide and peptide bonds. organic-chemistry.orgacs.org This methodology presents a powerful, racemization-free alternative to conventional coupling reagents. researchgate.netorganic-chemistry.org The process is typically a highly efficient, two-step, one-pot synthesis conducted under very mild conditions. acs.org

The reaction mechanism involves two key stages:

Activation : The ynamide reacts with a carboxylic acid in an efficient hydroacyloxylation step. This forms a stable α-acyloxyenamide active ester intermediate. acs.orgnih.gov

Aminolysis : The α-acyloxyenamide intermediate then undergoes aminolysis upon addition of a primary or secondary amine, yielding the desired amide product and regenerating the initial amide portion of the ynamide as a byproduct. acs.org

A major advantage of this method is the exceptional chemoselectivity. Amide bonds can be formed in the presence of unprotected functional groups such as hydroxyl (-OH), thiol (-SH), and even the indole (B1671886) -NH group, which often require protecting groups in traditional peptide synthesis. organic-chemistry.orgacs.org Most importantly, no racemization is detected during the activation and coupling of chiral carboxylic acids, making ynamides highly valuable for peptide segment condensation and the synthesis of complex peptides like Leu-enkephalin. organic-chemistry.orgacs.org

| Step | Reactants | Intermediate/Product | Key Features | Reference |

| 1. Activation | Ynamide, Carboxylic Acid (R-COOH) | α-Acyloxyenamide | Mild conditions, stable intermediate | acs.orgnih.gov |

| 2. Aminolysis | α-Acyloxyenamide, Amine (R'-NH₂) | New Amide (R-CONHR') | No racemization, high chemoselectivity | organic-chemistry.orgacs.org |

Dearomatization Reactions

Ynamides have been successfully employed as substrates in dearomatization reactions, providing access to complex, three-dimensional scaffolds from flat aromatic precursors. A notable example is the one-pot dearomative spirocyclization of ynamides to furnish diverse aza-spiro piperidine (B6355638) derivatives. nih.govnih.govrsc.org

This transformation is initiated by a copper-catalyzed carbomagnesiation of the ynamide. nih.govresearchgate.net The reaction of the ynamide with a Grignard reagent in the presence of a copper catalyst, such as CuBr·SMe₂, results in the chemo-, regio-, and stereoselective formation of a (Z)-vinyl metal intermediate. nih.govchemrxiv.org Upon the subsequent addition of a Lewis acid and an acylating agent like methyl chloroformate, this vinyl metal species acts as a nucleophile, attacking the tethered aromatic ring in a regioselective dearomatization event. nih.govnih.gov This sequence facilitates the synthesis of diverse aza-spiro dihydropyridine (B1217469) scaffolds with multiple functional handles, which can be hydrogenated to access both partially and fully reduced spirocyclic frameworks. nih.gov

| Step | Reagents | Intermediate | Outcome | Reference |

| 1. Carbometalation | Ynamide, Grignard Reagent, CuBr·SMe₂ (cat.) | (Z)-Vinyl Metal Species | Chemo-, regio-, stereoselective | nih.govresearchgate.net |

| 2. Spirocyclization | Lewis Acid, Acylating Reagent | Aza-spiro dihydropyridine | Dearomative spirocyclization | nih.govnih.gov |

Applications of N,n Dimethylpent 4 Ynamide in Complex Molecule Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The polarized nature of the ynamide triple bond makes it an exceptional precursor for the synthesis of a diverse range of nitrogen-containing heterocyclic systems. Its utility spans from the formation of simple five-membered rings to complex, fused polycyclic structures.

Ynamides are valuable precursors for constructing substituted pyrrole (B145914) and indole (B1671886) scaffolds, which are core structures in numerous pharmaceuticals and natural products. scripps.edubhu.ac.in A notable strategy involves the ruthenium-catalyzed cascade reaction of N-arylynamides, which proceeds through a ruthenium vinylidene intermediate to afford indole scaffolds. researchgate.net

Furthermore, copper-catalyzed enantioselective cascade cyclizations of N-propargyl ynamide diynes have been developed to produce complex polycyclic pyrroles with high stereocontrol. nih.gov In a similar vein, tandem strategies combining ynamide-based benzannulation with subsequent cyclization reactions provide access to indoles with a high degree of substitution on the benzene (B151609) ring. nih.gov This method involves the reaction of ynamides with vinylketenes (generated from cyclobutenones) in a pericyclic cascade to create highly substituted anilines, which are then converted to indoles. nih.govmit.edu

Table 1: Selected Strategies for Pyrrole and Indole Synthesis Using Ynamides

| Strategy | Key Reagents/Catalysts | Resulting Heterocycle | Citation |

|---|---|---|---|

| Tandem Benzannulation-Cyclization | Cyclobutenone, Ynamide | Highly Substituted Indoles | nih.gov |

| Ruthenium-Catalyzed Cascade | TpRuCl(PPh₃)₂ | Indole Scaffolds | researchgate.net |

| Copper-Catalyzed Cascade Cyclization | N-propargyl ynamide diyne, Cu(CH₃CN)₄PF₆, Chiral Ligand | Polycyclic Pyrroles | nih.gov |

The synthesis of 1,2,3-triazoles has been revolutionized by "click chemistry," and ynamides serve as important partners in these reactions. Specifically, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. nih.govsethanandramjaipuriacollege.in This is complementary to the more common copper-catalyzed reaction (CuAAC), which yields the 1,4-isomer. sethanandramjaipuriacollege.incore.ac.uk

The reaction between an ynamide, such as N,N-Dimethylpent-4-ynamide, and an organic azide (B81097) in the presence of a ruthenium catalyst like Cp*RuCl(PPh₃)₂ proceeds with high regioselectivity. nih.govacs.org This methodology tolerates a wide range of functional groups on both the azide and the ynamide, providing access to a diverse library of 5-amido-1,2,3-triazoles. researchgate.netorganic-chemistry.org These products are valuable in medicinal chemistry and materials science. nih.gov

Table 2: Ruthenium-Catalyzed Azide-Ynamide Cycloaddition (RuAAC)

| Azide Partner | Alkyne Partner | Catalyst | Product | Citation |

|---|---|---|---|---|

| Benzyl Azide | N-benzyl-N-tosyl ynamide | CpRuCl(PPh₃)₂ | 1-benzyl-5-(N-benzyl-N-tosylamino)-1,2,3-triazole | acs.org |

| Aryl Azides | Terminal/Internal Alkynes | [CpRuCl]₄ | 1-Aryl-5-substituted-1,2,3-triazoles | organic-chemistry.org |

| Aliphatic Azides | Ynamides | Cp*RuCl(COD) | 1,5-Disubstituted 1,2,3-triazoles | nih.gov |

This compound and its derivatives are instrumental in building oxazole (B20620) and pyrrolidone rings. For instance, a derivative, (R)-N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-N,2-dimethylpent-4-ynamide, has been utilized in the synthesis of oxazole fragments, which are key components of natural products like Ajudazol B. gla.ac.uk General methods for oxazole synthesis often involve the cyclization of precursors that can be readily prepared from ynamides. caltech.edugla.ac.uk

The synthesis of pyrrolidones, another important heterocyclic motif, can be achieved through the cyclization of N-alkynyl amides. nuph.edu.ua Radical cyclization of 1,6-enynyl amides is a known method for producing functionalized 2-pyrrolidones. researchgate.net Additionally, a one-pot Ugi reaction followed by regioselective cyclization of the resulting N-substituted-2-alleneamides (which are structurally related to ynamides) provides an efficient, transition-metal-free route to pyrrolidin-5-one-2-carboxamides under mild conditions. researchgate.net

The construction of quinoline (B57606) and isoquinolinone frameworks, which are prevalent in biologically active compounds, is facilitated by ynamide chemistry. A powerful two-stage tandem strategy allows for the synthesis of very highly substituted quinolines. mit.edu The first stage involves a benzannulation reaction between an N-propargyl-substituted ynamide and a cyclobutenone, which generates a multiply substituted aniline (B41778) derivative through a cascade of pericyclic reactions. In the second stage, these aniline intermediates undergo iodocyclization to form the quinoline core. mit.edubrad.ac.uk A related compound, N,2-dimethylpent-4-ynamide, has been specifically used in the synthesis of quinoline derivatives. acs.org

For the synthesis of isoquinolinones, a general and effective method involves the palladium-catalyzed reaction of N-alkoxybenzamides with internal alkynes, a category that includes this compound. scispace.com

The utility of this compound extends to the synthesis of complex bicyclic and polycyclic nitrogen-containing systems. The tandem ynamide benzannulation/ring-closing metathesis strategy is particularly notable, providing access to highly substituted benzofused heterocycles such as dihydroquinolines, benzazepines, and benzazocines. nih.govmit.edu

Furthermore, intramolecular cyclization reactions of ynamides are a key strategy. Copper-catalyzed asymmetric cascade cyclization of N-propargyl ynamide diynes can produce tetracyclic pyrroles. nih.gov The electrophilic cyclization of N-alkyne-substituted pyrrole derivatives can also lead to fused systems like pyrrolooxazinones. beilstein-journals.org These methods highlight the capacity of ynamide chemistry to rapidly build molecular complexity from relatively simple starting materials.

Building Blocks for Natural Product Synthesis

The synthetic methodologies developed around ynamides have proven invaluable in the total synthesis of complex natural products. The ability to construct intricate heterocyclic cores makes compounds like this compound crucial starting points for these ambitious synthetic campaigns.

A prominent example is the formal total synthesis of the potent anticancer agents (+)-FR900482 and (+)-FR66979. researchgate.net The key step in this synthesis is a tandem ynamide benzannulation/ring-closing metathesis strategy to construct the core benzazocine structure of the natural products. nih.govrsc.org Similarly, synthetic routes toward the natural product Ajudazol B have employed oxazole fragments derived from a chiral derivative of this compound. gla.ac.uk The broader application of ynamide chemistry is also evident in the synthesis of natural products such as marinoquinolines and rigidin (B1218258) A. brad.ac.uk

Table 3: Mentioned Compounds

| Compound Name |

|---|

| (+)-FR66979 |

| (+)-FR900482 |

| 1,2,3-triazole |

| 1-benzyl-5-(N-benzyl-N-tosylamino)-1,2,3-triazole |

| Ajudazol B |

| Benzazepine |

| Benzazocine |

| Benzyl Azide |

| CpRuCl(COD) |

| CpRuCl(PPh₃)₂ |

| [Cp*RuCl]₄ |

| Dihydroquinoline |

| Indole |

| Isoquinolinone |

| Marinoquinoline |

| N,2-dimethylpent-4-ynamide |

| This compound |

| N-benzyl-N-tosyl ynamide |

| N-propargyl ynamide |

| Oxazole |

| Pyrrole |

| Pyrrolidinone |

| Pyrrolooxazinone |

| Quinoline |

| Rigidin A |

| (R)-N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-N,2-dimethylpent-4-ynamide |

Stereoselective and Enantioselective Synthesis using Chiral Ynamides

The utility of ynamides, including this compound and its derivatives, extends significantly into the realm of stereoselective and enantioselective synthesis. The unique electronic properties of the ynamide functional group, characterized by a polarized carbon-carbon triple bond, allow for a diverse range of chemical transformations with a high degree of stereochemical control. mdpi.com Chiral ynamides, in particular, serve as powerful building blocks for the asymmetric synthesis of complex molecules, enabling the construction of stereogenic centers with high fidelity. rsc.org

One prominent application is in the Kinugasa reaction for the synthesis of β-lactams. The reaction of chiral ynamides with nitrones can proceed with high stereoselectivity, providing direct access to chiral α-amino-β-lactams. nih.govacs.org A proposed mechanistic model suggests that the observed diastereoselectivity is a result of both the initial [3+2] cycloaddition and a subsequent stereoselective protonation event. nih.govacs.org

Chiral ynamides are also pivotal in asymmetric dearomatization reactions catalyzed by chiral Brønsted acids. springernature.com This methodology allows for the direct activation of the ynamide's carbon-carbon triple bond to construct valuable spirocyclic enones bearing a chiral quaternary carbon stereocenter in high yields and with excellent enantioselectivities (up to 99:1 e.r.). springernature.com The reaction proceeds through a keteniminium intermediate that interacts with the chiral catalyst via hydrogen bonding and ion pair interactions, which governs the stereochemical outcome. springernature.com

Furthermore, ynamides are employed in catalytic enantioselective cycloaddition reactions. For instance, copper(I)-bisoxazolidine complexes catalyze the enantioselective [2+2] cycloaddition of ynamides with cyclic α-alkylidene β-oxo imides, yielding multifunctional cyclobutene-fused lactones with excellent yields and enantiomeric excesses. rsc.org Similarly, gold-catalyzed [4+3] cycloadditions of ynamides with chiral epoxides have been developed. rsc.org

Organocatalysis has also been successfully applied to ynamide chemistry for stereoselective transformations. An organocatalytic atroposelective intramolecular (4+2) annulation between enals and ynamides has been developed for the synthesis of axially chiral 7-aryl indolines with good to excellent enantioselectivities. rsc.org

The following table summarizes selected stereoselective reactions involving ynamides, highlighting the diversity of achievable products and the high levels of stereocontrol.

| Reaction Type | Catalyst/Reagent | Ynamide Substrate | Product Type | Diastereomeric/Enantiomeric Ratio | Reference |

| Kinugasa Reaction | CuCl / Cy₂NMe | Chiral Ynamide | α-Amino-β-lactam | 91:9 dr | nih.gov |

| Dearomatization | Chiral Brønsted Acid | Naphthol-ynamide | Spirocyclic enone | up to 99:1 er | springernature.com |

| Dearomatization | Chiral Brønsted Acid | Pyrrole-ynamide | Spirocyclic 2H-pyrrole | up to 98:2 er | springernature.com |

| [2+2] Cycloaddition | Chiral Cu(bisoxazoline) | Achiral Ynamide | Cyclobutene-fused lactone | Excellent ee's | rsc.org |

| (4+2) Annulation | Organocatalyst | Enals with Ynamides | Axially chiral 7-aryl indoline | Good to excellent ee's | rsc.org |

| Tandem Hydroalkoxylation/ nih.govnih.gov Rearrangement | Brønsted Acid | Chiral Benzylic Alcohols with Ynamides | Eight-membered lactams | Highly diastereoselective | rsc.org |

Potential in Materials Science Applications

The application of ynamides, including this compound, is an emerging area of interest in materials science, primarily due to their potential as monomers for the synthesis of novel functional polymers. researchgate.net The unique N-C≡C structural motif can be incorporated into polymer backbones, paving the way for advanced materials with tailored electronic and physical properties. researchgate.net

The reactivity of the ynamide triple bond allows for various polymerization strategies. For example, ynesulfonamides have been utilized in polycoupling reactions to construct polymers with unique structures. researchgate.net While research on polymers derived specifically from this compound is not extensively documented, the broader class of ynamides shows promise. They can act as precursors for polymers containing precisely distributed functional groups. nih.gov

One area of potential is the synthesis of substituted maleimides from ynamides. colab.ws Maleimides are crucial monomers and building blocks in polymer chemistry, widely used in the production of thermostable polymers and for bioconjugation. A TMSOTf-catalyzed annulation of ynamides with alkynyl sulfoxides, using oxygen as a green oxidant, provides a route to polysubstituted maleimides where the ynamide serves as both the carbon and nitrogen source. colab.ws This opens a pathway to novel polymer architectures.

Furthermore, the structural similarity of ynamides to diacetylenes, which are known to undergo solid-state polymerization to form highly conjugated and ordered polydiacetylenes, suggests a potential for ynamide-containing monomers in creating functional materials. mdpi.com The nitrogen atom's influence on the electronic properties of the adjacent triple bond could lead to polymers with unique optical or conductive properties.

The table below outlines potential applications and the synthetic strategies that enable them.

| Application Area | Synthetic Strategy | Monomer/Precursor | Resulting Material/Structure | Potential Properties | Reference |

| Functional Polymers | Polycoupling Reactions | Ynesulfonamides | Polymers with N-C≡C structures | Advanced functionalities | researchgate.net |

| Polymer Synthesis | Catalytic Annulation | Ynamides and alkynyl sulfoxides | Polysubstituted maleimides | Building blocks for functional polymers | colab.ws |

| Sequence-Controlled Polymers | Step Polymerization | Cyclic thioanhydrides, diacrylates, diols/diamines | Polymers with precisely distributed functional groups | Tailored material properties | colab.ws |

| Conjugated Polymers | Solid-State Polymerization (potential) | Diacetylene-containing ynamides (hypothetical) | Polydiacetylene analogues | Unique optical and electronic properties | mdpi.com |

Computational and Theoretical Studies on N,n Dimethylpent 4 Ynamide and Ynamides

Mechanistic Elucidation of Ynamide Reactivity

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in unraveling the complex mechanisms of ynamide reactions. These studies allow for the detailed examination of reaction pathways and the characterization of transient species that are often difficult to observe experimentally.

DFT calculations are frequently used to map out the potential energy surfaces of ynamide reactions, identifying the most plausible pathways from reactants to products. acs.org This involves locating and characterizing the geometries and energies of transition states, which are the highest energy points along a reaction coordinate.

Similarly, in the ynamide-mediated formation of amide bonds, computational studies have elucidated the detailed mechanism. rsc.orgresearchgate.net The reaction proceeds through the formation of a key intermediate with geminal vinylic acyloxy and sulfonamide groups. rsc.orgresearchgate.net The subsequent aminolysis of this intermediate is proposed to be catalyzed by the carboxylic acid substrate itself. rsc.orgresearchgate.net

The table below presents computed activation free energies for key steps in a gold-catalyzed ynamide transformation, highlighting the rate-determining step.

| Reaction Step | Transition State | Activation Free Energy (ΔG‡) in kcal/mol |

| nih.govchemrxiv.org-Hydride Shift | TS1 | 14.4 |

| Cyclization | TS2 | 1.0 |

Data sourced from DFT calculations on the gold-catalyzed intramolecular hydroalkylation of an ynamide. acs.org

Computational studies have also shed light on the crucial role of catalysts and substrates in directing the course of ynamide transformations. In the aforementioned gold-catalyzed hydroalkylation, the gold catalyst is essential for lowering the energy barrier of the initial nih.govchemrxiv.org-hydride shift by forming a highly reactive gold-keteniminium ion. acs.orgnih.gov Without the catalyst, the activation barrier for this step is significantly higher. acs.org

The nature of the ynamide substrate also plays a significant role. For example, the substitution pattern on the ynamide can influence the efficiency of the hydroalkylation reaction. acs.org DFT calculations have rationalized the lack of reactivity for certain ynamides by revealing high activation barriers for the rate-determining step. acs.org

In ynamide-mediated amide bond formation, the carboxylic acid substrate has a dual role. rsc.org It not only participates as a reactant but also acts as a bifunctional catalyst in the aminolysis step, promoting the reaction through hydrogen bonding interactions. rsc.orgresearchgate.net

Electronic Structure Analysis and Reactivity Prediction

The unique electronic properties of ynamides, arising from the nitrogen atom attached to the alkyne, are central to their reactivity. rsc.org Computational methods like Natural Bond Orbital (NBO) analysis can be used to probe the electronic structure of ynamides and their reaction intermediates. acs.org

In the gold-catalyzed hydroalkylation, NBO analysis of the gold-keteniminium ion intermediate revealed a significant increase in the C-N bond order compared to the starting ynamide, confirming the partial iminium character of this species. acs.org This electronic perturbation is key to the subsequent reactivity.

Furthermore, computational models can be used to predict the reactivity of different ynamides. By calculating properties such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potentials, it is possible to anticipate how a particular ynamide will behave in a given reaction. nih.gov For example, the energy gap between the HOMO and LUMO can indicate the chemical reactivity of a molecule. eurjchem.com

The following table shows a comparison of the calculated C-N bond order and bond length for a starting ynamide and its corresponding gold-keteniminium ion intermediate.

| Species | C-N Bond Order (NBO) | C-N Bond Length (Å) |

| Ynamide | 1.084 | 1.35 |

| Gold-Keteniminium Ion | 1.231 | 1.31 |

Data from NBO analysis of a representative ynamide and its gold-activated intermediate. acs.org

Computational Design of Novel Ynamide-Based Transformations

Beyond understanding existing reactions, computational chemistry is a powerful tool for the design of new synthetic methods. By simulating hypothetical reaction pathways and evaluating their feasibility, chemists can identify promising new transformations involving ynamides.

For example, computational methods have been used to guide the development of enantioselective ynamide cycloisomerization reactions. researchgate.net By evaluating the catalytic pathway of a previously unknown reaction, researchers hypothesized that the electronic properties of the catalyst ligand could influence both the rate and stereoselectivity of the transformation. researchgate.net This led to the successful design of catalysts for asymmetric control.

The development of novel ynamide-based transformations for the synthesis of complex nitrogen-containing carbo- and heterocycles has also been aided by computational tools. bham.ac.uk These methods can help to predict the outcome of complex cascade reactions and to understand the factors that control selectivity.

Advanced Analytical Methodologies in N,n Dimethylpent 4 Ynamide Research

Spectroscopic Techniques for Mechanistic Interrogation (e.g., Time-Resolved NMR, IR for intermediates)

Spectroscopic methods are indispensable for gaining real-time insights into the dynamic processes of chemical reactions involving N,N-Dimethylpent-4-ynamide. In situ Fourier Transform Infrared (FTIR) spectroscopy, in particular, has proven to be a powerful tool for monitoring the formation and consumption of reactants, intermediates, and products without the need for sample extraction. mdpi.com

The application of in situ IR spectroscopy allows for the continuous tracking of characteristic vibrational frequencies associated with specific functional groups. For instance, in reactions involving ynamides, the disappearance of the alkyne (C≡C) stretching frequency and the appearance of new bands corresponding to reaction intermediates or products can be observed in real-time. mdpi.com This technique has been successfully employed to monitor the formation of arene diazonium salts and their subsequent reactions, providing crucial data for optimizing reaction parameters and understanding mechanistic pathways. mdpi.com The ability to identify transient species is a key advantage of in situ IR, offering a window into the fleeting intermediates that govern the reaction's course. irdg.orgnih.gov For example, the detection of adsorbed superoxide (B77818) and hydroperoxide intermediates on platinum nanoparticles during oxygen reduction was achieved using in situ IR spectroscopy, supporting an associative reaction pathway. nih.gov

While direct time-resolved NMR studies specifically on this compound are not extensively documented in the provided results, the principle of using variable-temperature (VT) NMR is well-established for studying dynamic processes like bond rotations in related amide structures. acs.org For instance, in N-alkenyl-N-alkylacetamide derivatives, VT ¹H NMR has been used to measure the rotational barriers around the N-alkenyl bond by observing the coalescence of diastereotopic proton signals at different temperatures. acs.org This methodology could, in principle, be applied to study conformational dynamics and restricted bond rotations in derivatives of this compound, providing valuable information about their steric and electronic properties.

The following table summarizes key spectroscopic data used in the characterization of this compound and its derivatives:

| Compound/Intermediate | Spectroscopic Technique | Key Observation | Reference |

| Arene Diazonium Salt Formation | In situ FTIR | Monitoring of formation and utilization of diazonium salts and intermediates. | mdpi.com |

| Oxygen Reduction Intermediates | In situ IR | Detection of adsorbed superoxide and hydroperoxide on Pt nanoparticles. | nih.gov |

| N-alkenyl-N-alkylacetamides | Variable-Temperature ¹H NMR | Measurement of rotational barriers around the N-alkenyl bond. | acs.org |

| N,N-4,4-Tetramethylpent-2-ynamide | ¹H NMR | δ 3.17 (s, 3H), 2.94 (s, 3H), 1.27 (s, 9H) | nsf.gov |

| 3-(tert-butylperoxy)-5-(4-fluorophenyl)-N,N-dimethylpent-4-ynamide | ¹H NMR | δ 7.44-7.40 (m, 2H); 7.01-6.96 (m, 2H); 5.33 (t, J = 6.8 Hz, 1H) | ntu.edu.sg |

| (Z)-N,N-dimethylpent-2-en-4-ynamide | InChIKey | MVUBWVOEQZEJEB-WAYWQWQTSA-N | nih.gov |

Crystallographic Analysis for Structural Elucidation of Novel Derivatives and Intermediates

X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of crystalline solids. This technique provides unequivocal evidence for the structure of novel derivatives and stable intermediates formed in reactions involving this compound, offering insights into bond lengths, bond angles, and stereochemistry.

A notable example is the crystallographic analysis of N,N-Dimethyl-5-[2-(hydroxymethyl)-4-nitrophenyl]pent-4-ynamide. The crystal structure revealed that the molecules form centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds. researchgate.net Such detailed structural information is invaluable for understanding intermolecular interactions and solid-state packing, which can influence the material's physical properties.

Furthermore, X-ray crystallography has been crucial in confirming the absolute structure of complex molecules derived from reactions involving ynamides. For instance, the absolute structure of 1-benzyl-6-(4-bromophenyl)-4-hydroxypyridin-2(1H)-one, a product of a cyclodeamination reaction, was unambiguously confirmed by single-crystal X-ray diffraction. ntu.edu.sg Similarly, the crystal structure of an N-benzyl-2,2-dimethylpent-4-ynamide derivative, 25c, clearly showed the (Z)-amide rotamer in the solid state, providing a basis for interpreting NMR data. acs.org

The table below presents crystallographic data for a derivative of this compound.

| Compound | Crystal System | Space Group | Unit Cell Dimensions | Reference |

| N,N-Dimethyl-5-[2-(hydroxymethyl)-4-nitrophenyl]pent-4-ynamide | Monoclinic | P2₁/c | a = 12.877(3) Å, b = 14.3165(18) Å, c = 7.5960(15) Å, β = 102.934(8)° | researchgate.net |

Chromatographic Methods for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are fundamental for both monitoring the progress of reactions involving this compound and for assessing the purity of the final products. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely used for qualitative and quantitative analysis.

In synthetic procedures involving this compound and its analogs, TLC is frequently employed to track the consumption of starting materials and the formation of products. thieme-connect.deethz.ch For example, in the synthesis of N-arylated ureas, the absence of the starting urea (B33335) was confirmed by TLC. thieme-connect.de Similarly, the progress of palladium-catalyzed amidation reactions has been monitored by TLC. thieme-connect.de

For more precise and quantitative analysis, HPLC is the method of choice. It is used to determine the completion of a reaction and to assess the purity of the isolated products. google.com In some instances, preparative HPLC is utilized for the purification of the final compounds. thieme-connect.de For example, the purity of VSN16 and related analogs, some of which are synthesized from this compound, was judged by HPLC analysis. google.com Chiral HPLC has also been instrumental in separating enantiomers of products derived from ynamide chemistry and determining their enantiomeric excess. acs.org

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful tool for reaction monitoring, especially for volatile compounds. thieme-connect.deuniovi.es GC analysis has been used to confirm the complete consumption of starting materials in palladium-catalyzed coupling reactions. thieme-connect.de GC-MS can also aid in the identification of reaction intermediates. ntu.edu.sg

The following table provides examples of how chromatographic methods are applied in research involving this compound and related compounds.

| Analytical Method | Application | Specific Example | Reference |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Monitoring the disappearance of starting urea in a palladium-catalyzed reaction. | thieme-connect.de |

| High-Performance Liquid Chromatography (HPLC) | Reaction Completion & Purity | Judging the completion of the synthesis of VSN16 analogues. | google.com |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Separation | Separation of enantiomers of axially chiral enamides. | acs.org |

| Gas Chromatography (GC) | Reaction Monitoring | Confirming the consumption of aryl halide in a palladium-catalyzed amidation. | thieme-connect.de |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Intermediate Detection | Detection of an aryl α-hydroxyalkylated compound as an intermediate. | ntu.edu.sg |

Q & A

Q. How can isotope labeling (e.g., C) enhance mechanistic studies of the compound’s metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.